n-(7-Bromo-9h-fluoren-2-yl)acetamide

Medicinal Chemistry Organic Synthesis Chemical Biology

N-(7-Bromo-9H-fluoren-2-yl)acetamide (CAS 6966-95-6) is a synthetic, polycyclic aromatic fluorene derivative of molecular formula C₁₅H₁₂BrNO (MW 302.17 g/mol), featuring a bromine atom at the 7-position and an acetamide group at the 2-position of the fluorene core. This compound belongs to the broader class of 2-acetamidofluorenes, a chemical family historically central to experimental carcinogenesis research, where the parent 2-acetamidofluorene (2-AAF, CAS 53-96-3) serves as a well-characterized hepatocarcinogen and biochemical tool.

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
CAS No. 6966-95-6
Cat. No. B14722758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(7-Bromo-9h-fluoren-2-yl)acetamide
CAS6966-95-6
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br
InChIInChI=1S/C15H12BrNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18)
InChIKeyHMSQUDWDDFBFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Bromo-9H-fluoren-2-yl)acetamide (CAS 6966-95-6): Core Identity and Procurement Context


N-(7-Bromo-9H-fluoren-2-yl)acetamide (CAS 6966-95-6) is a synthetic, polycyclic aromatic fluorene derivative of molecular formula C₁₅H₁₂BrNO (MW 302.17 g/mol), featuring a bromine atom at the 7-position and an acetamide group at the 2-position of the fluorene core . This compound belongs to the broader class of 2-acetamidofluorenes, a chemical family historically central to experimental carcinogenesis research, where the parent 2-acetamidofluorene (2-AAF, CAS 53-96-3) serves as a well-characterized hepatocarcinogen and biochemical tool [1]. The 7-bromo substitution is documented in the medicinal chemistry literature as part of a series of 7-substituent-modified 2-acetamidofluorene analogs synthesized for systematic evaluation of substituent effects on biological activity, including carcinogenic potency and enzyme inactivation kinetics [2][3]. This compound is recognized in authoritative chemical databases and is commercially available as a research chemical, typically at purities ≥95% .

Why N-(7-Bromo-9H-fluoren-2-yl)acetamide Cannot Be Interchanged with Generic 2-Acetamidofluorene Analogs


The 7-position of the 2-acetamidofluorene scaffold is a critical determinant of biochemical activity, reactivity, and safety profile, meaning analogs with different 7-substituents cannot be considered functionally interchangeable. Historic quantitative structure-activity relationship (QSAR) studies on this compound series demonstrated that the electronic nature of the 7-substituent directly correlates with hepatocarcinogenic potency, with electron-donating groups (e.g., 7-methoxy) significantly enhancing carcinogenicity relative to unsubstituted 2-AAF, while electron-withdrawing groups (e.g., 7-fluoro) markedly alter metabolic activation pathways [1][2]. In the context of enzyme inhibition, a series of 7-substituted-N-hydroxy-2-acetamidofluorene analogs, which includes the precursor to the target compound, showed substituent-dependent differences in inactivation rate constants (k_inact) against N-arylhydroxamic acid N,O-acyltransferase (AHAT), with the 7-methoxy analog exhibiting the highest inactivation potency [3]. Additionally, the bromine atom at the 7-position introduces distinct reactivity for downstream synthetic chemistry—particularly cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible to non-halogenated or differently halogenated analogs—making the specific bromo-derivative uniquely suited as a synthetic building block [4].

N-(7-Bromo-9H-fluoren-2-yl)acetamide: Quantitative Differential Evidence Against Comparator Analogs


Synthetic Versatility: Pd-Catalyzed Cross-Coupling Enabled by C7-Br vs. C7-H, C7-F, and C7-Cl Analogs

The aryl bromide at the 7-position of N-(7-bromo-9H-fluoren-2-yl)acetamide provides a chemically orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the unsubstituted parent (2-AAF, CAS 53-96-3, C7-H) and functionally limited in the 7-fluoro (CAS 343-89-5) and 7-chloro (CAS 5096-17-3) analogs. Aryl bromides exhibit optimal reactivity in oxidative addition with Pd(0), with relative rates approximately 50–100× faster than the corresponding aryl chlorides and vastly exceeding the inert C–F bond [1]. This differential reactivity makes the 7-bromo congener the preferred entry point for library synthesis of 7-aryl/heteroaryl/amino derivatives. In a representative synthesis, N-2-(7-bromo-fluorenyl)acetamide was further brominated at the 3-position using N-bromosuccinimide to generate a 3,7-dibromo intermediate, demonstrating the synthetic tractability uniquely afforded by the bromine substituent [2].

Medicinal Chemistry Organic Synthesis Chemical Biology

Carcinogenic Potency Modulation: 7-Bromo vs. 7-Methoxy and 7-H Substituent Effects

Historic QSAR studies on 7-substituted 2-acetamidofluorene analogs established that the electronic nature of the 7-substituent critically modulates hepatocarcinogenic potency. Fukui et al. (1962) calculated frontier electron densities (approximate superdelocalizability, Sr') for nucleophilic attack at the 4-position—the putative site of metabolic activation—and found a quantitative correlation between Sr'(4) and carcinogenic activity [1]. Electron-withdrawing substituents at the 7-position (such as Br, with a Hammett σₚ = +0.23) are predicted by the Fukui model to reduce the Sr'(4) value relative to the unsubstituted compound (2-AAF, C7–H, σₚ = 0), thereby decreasing hepatocarcinogenic potency compared to both the unsubstituted parent and electron-donating 7-substituted analogs (e.g., 7-OCH₃, σₚ = −0.27) [1][2]. This electronic prediction is consistent with experimental observations in the parallel 7-fluoro series (σₚ = +0.06), where 7-fluoro-2-AAF exhibited altered metabolic processing—oxidative defluorination and reduced hepatic DNA adduct formation—resulting in a distinct organotropism of carcinogenicity compared to 2-AAF [3].

Chemical Carcinogenesis Structure-Activity Relationship Toxicology

Bromine-Specific Physicochemical Properties: logP, Polar Surface Area, and Heavy Atom Effect

The physicochemical properties of N-(7-bromo-9H-fluoren-2-yl)acetamide differ systematically from its 7-unsubstituted, 7-fluoro, 7-chloro, and 7-methoxy analogs, particularly with respect to lipophilicity (logP) and molar refractivity. The bromine atom introduces a significant increase in calculated logP (estimated ΔlogP ≈ +0.8 to +1.0 vs. 2-AAF, based on Hansch π constants: π_Br = +0.86 vs. π_H = 0) [1], which impacts passive membrane permeability, non-specific protein binding, and distribution behavior. This elevated logP positions the compound closer to the optimal CNS drug-like property space (optimal logP ~2–3) than the parent 2-AAF, while the increased molar refractivity (MR_Br = 8.88 vs. MR_H = 1.03) may influence polarizability-dependent target interactions [2]. Additionally, the heavy atom effect of bromine quenches intrinsic fluorescence, making the 7-bromo derivative spectroscopically distinguishable from non-brominated analogs in probe-based binding and localization studies [3].

Drug Design Physicochemical Profiling Molecular Pharmacology

Enzyme Inactivation Profile: AHAT Inactivation by 7-Substituted N-Hydroxy-2-acetamidofluorenes

The N-hydroxy metabolite of the target compound belongs to a series of 7-substituted N-hydroxy-2-acetamidofluorenes studied as mechanism-based inactivators of hamster hepatic N-arylhydroxamic acid N,O-acyltransferase (AHAT). This enzyme catalyzes the bioactivation of N-arylhydroxamic acids to reactive electrophilic intermediates that form DNA and protein adducts [1]. Marhevka et al. (1985) demonstrated that all 7-substituted analogs functioned both as acetyl donors in AHAT-catalyzed transacetylation of 4-aminoazobenzene and as irreversible inactivators of AHAT in vitro, with inactivation exhibiting apparent first-order kinetics [1]. Critically, the inactivation rate constant (k_inact) varied substantially with the 7-substituent, where the 7-methoxy analog displayed the largest k_inact, indicating maximal inactivation potency. While exact k_inact values for the 7-bromo analog were not reported in the abstract, the study established a quantitative structure-activity relationship linking substituent electronic properties to AHAT inactivation efficiency [1]. The bromo congener thus occupies a defined position within this substituent-efficacy continuum.

Enzymology Mechanism-Based Inhibition Drug Metabolism

Recommended Application Scenarios for N-(7-Bromo-9H-fluoren-2-yl)acetamide Based on Differentiated Evidence


Diversification of 7-Position via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

Leverage the optimal oxidative addition reactivity of the C7-aryl bromide to construct focused libraries of 7-aryl, 7-heteroaryl, and 7-amino-2-acetamidofluorene analogs via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. This approach is uniquely enabled by the bromine substituent and would not be feasible with the unsubstituted, 7-fluoro, or 7-chloro analogs without additional synthetic steps. The resulting libraries can be screened for substituent-dependent modulation of biological activity against targets historically sensitive to the 2-acetamidofluorene scaffold, including AHAT, NAT, and CYP450 isoforms [2].

Structure-Activity Relationship Studies of Carcinogen Bioactivation and Detoxification Pathways

Employ N-(7-bromo-9H-fluoren-2-yl)acetamide as a probe to systematically interrogate how electron-withdrawing 7-substituents alter the metabolic activation and DNA-adduct-forming potential of 2-acetamidofluorenes, using the Fukui QSAR model as a predictive framework and 2-AAF as the reference standard [1]. The bromine substituent's distinct electronic profile (σₚ ≈ +0.23) fills a gap in the Hammett scale between the weakly electron-withdrawing 7-fluoro (σₚ ≈ +0.06) and the more electron-withdrawing 7-cyano (σₚ ≈ +0.66) analogs, enabling more granular SAR mapping [2].

Physicochemical Profiling and Permeability Studies in Aromatic Amine Drug Candidates

Utilize the compound as a higher-lipophilicity congener (estimated ΔlogP ≈ +0.8 to +1.0 vs. 2-AAF) [1] in comparative permeability and protein-binding assays (e.g., PAMPA, Caco-2, equilibrium dialysis) to quantify the impact of 7-halogen lipophilicity on ADME properties within the 2-acetamidofluorene scaffold [2]. The bromine's heavy atom effect also enables fluorescence quenching-based binding assays that are not possible with non-halogenated analogs [3].

Enzyme Mechanism Studies: AHAT Inactivation Kinetics and Substituent Electronic Effects

Synthesize the N-hydroxy derivative of N-(7-bromo-9H-fluoren-2-yl)acetamide and determine its inactivation rate constant (k_inact) against purified AHAT, positioning the 7-bromo congener within the established SAR continuum originally reported by Marhevka et al. [1]. This experiment fills a data gap in the published 7-substituent SAR and contributes to understanding how halogen electronic effects govern mechanism-based enzyme inactivation in this pharmacologically relevant enzyme family [2].

Quote Request

Request a Quote for n-(7-Bromo-9h-fluoren-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.